3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid
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Overview
Description
3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid is a compound that features a triazole ring attached to a benzoic acid moiety The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid typically involves the reaction of a benzoic acid derivative with a triazole precursor. One common method includes the use of 4H-1,2,4-triazole-3-thiol, which reacts with a benzoic acid derivative under basic conditions, often using potassium carbonate as a base . The reaction is typically carried out in a solvent such as dioxane or water, and the product is purified through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxidation states.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield triazole derivatives with different alkyl or aryl groups.
Scientific Research Applications
3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The triazole ring can interact with metal ions or other molecular targets, leading to the formation of stable complexes that modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but with the triazole ring attached at a different position.
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Contains a pyridine ring in addition to the triazole and benzoic acid moieties.
1,2,4-Triazole derivatives: A broad class of compounds with various substitutions on the triazole ring.
Uniqueness
3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
2680528-43-0 |
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Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.2 |
Purity |
95 |
Origin of Product |
United States |
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